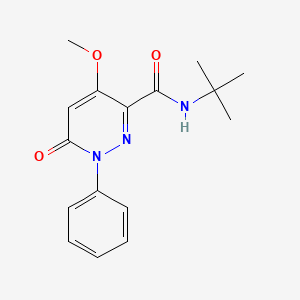
N-tert-Butyl-4-Methoxy-6-oxo-1-Phenylpyridazin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound that features a tert-butyl group, a methoxy group, and a phenyl group attached to a pyridazine ring
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of nitriles with tert-butyl nitrite (TBN) under mild conditions . Another method utilizes di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) to produce N-tert-butyl amides . These reactions typically occur under solvent-free conditions at room temperature, making them efficient and environmentally friendly.
Industrial Production Methods
Industrial production of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide may involve large-scale synthesis using similar methods as described above. The use of tert-butyl nitrite (TBN) as a carbon source and di-tert-butyl dicarbonate with nitriles are practical approaches for industrial applications due to their scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group and the methoxy group influences the reactivity of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl nitrite (TBN), di-tert-butyl dicarbonate, and copper(II) triflate (Cu(OTf)2) . These reagents facilitate the formation of N-tert-butyl amides under mild conditions.
Major Products Formed
The major products formed from the reactions of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide include various amides and substituted pyridazines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Wirkmechanismus
The mechanism of action of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with molecular targets and pathways in biological systems. The tert-butyl group and the methoxy group play crucial roles in the compound’s reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-tert-butyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: This compound also features a tert-butyl group and is used in similar applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of pharmaceuticals.
2-(N-tert-butoxycarbonylamino)-3-methylpyridine: A compound with similar structural features and applications in organic synthesis.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)17-15(21)14-12(22-4)10-13(20)19(18-14)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHBTBQNFDEMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














